molecular formula C12H7ClO B1219818 2-Chlorodibenzofuran CAS No. 51230-49-0

2-Chlorodibenzofuran

Cat. No.: B1219818
CAS No.: 51230-49-0
M. Wt: 202.63 g/mol
InChI Key: PRKTYWJFCODJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorodibenzofuran: is an organic compound belonging to the class of chlorinated dibenzofurans. It is characterized by the presence of a chlorine atom attached to the dibenzofuran moiety. The molecular formula of this compound is C12H7ClO , and it has a molecular weight of approximately 202.64 g/mol . This compound is of significant interest due to its environmental persistence and potential toxicological effects.

Mechanism of Action

Target of Action

2-Chlorodibenzofuran (2-CDF) primarily targets the aryl hydrocarbon receptor (AhR), a protein that plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

2-CDF binds to the AhR, which increases its ability to activate transcription in the XRE (xenobiotic response element) promoter region . This interaction leads to changes in gene expression, which can have various downstream effects.

Biochemical Pathways

The metabolism of 2-CDF involves two major catabolic routes: lateral and angular dioxygenation pathways . In the case of 2-CDF, it is metabolized principally through an angular dioxygenation . This process involves the introduction of two oxygen atoms into the 2-CDF molecule, leading to the formation of various metabolites .

Pharmacokinetics

The pharmacokinetics of 2-CDF involve its distribution, metabolism, and excretion. After administration, about 3% of 2-CDF radioactivity was present in the adipose tissue 48 hours later . A similar excretion pattern of the compound was observed in orally administered rats . Bile cannulation studies revealed involvement of enterohepatic circulation in the metabolism of the compound .

Result of Action

The result of 2-CDF’s action is the formation of various metabolites, which are quickly excreted from the body . The compound once distributed in the adipose tissue may remain there for a relatively long period of time .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-CDF. In the environment, 2-CDF can be found in air, soil, and sediment . In the air, 2-CDFs are bound to particles or exist as vapors . They can be removed from the air by snow or rain . They accumulate in fish at much higher levels than levels found in the water or sediment . 2-CDFs can also build up in other animals, birds, and people that are exposed to them in their food .

Biochemical Analysis

Biochemical Properties

2-Chlorodibenzofuran plays a significant role in biochemical reactions, particularly in the context of xenobiotic metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding to AhR, this compound activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by regulating the circadian clock through the inhibition of the basal and circadian expression of the core circadian component PER1 . Additionally, it is likely to play an important role in the development and maturation of many tissues. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism underscores its significance in biochemical studies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the XRE promoter region of genes it activates, leading to the expression of xenobiotic metabolizing enzymes . This mechanism involves enzyme inhibition or activation and changes in gene expression. The binding of this compound to AhR enhances its ability to activate transcription in the XRE promoter region, mediating its biochemical and toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is quickly metabolized to produce various metabolites and is excreted from the body. It can accumulate in adipose tissue and remain there for a relatively long period . This stability and potential for long-term effects on cellular function are important considerations in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that the compound’s accumulation in adipose tissue and red blood cells can result in prolonged exposure and potential toxicity . Understanding the threshold effects and toxicological profile at different dosages is essential for assessing its safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include both lateral and angular dioxygenation routes. The compound is metabolized by biphenyl dioxygenase, an enzyme that catalyzes the stereospecific oxygenation of heterocyclic aromatics . This metabolic process results in the formation of various metabolites, which are subsequently excreted from the body. The involvement of specific enzymes and cofactors in these pathways highlights the complexity of its metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is quickly metabolized and excreted, but it can accumulate in adipose tissue and red blood cells

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorodibenzofuran can be synthesized through various methods, including the chlorination of dibenzofuran. One common approach involves the reaction of dibenzofuran with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions . The reaction typically occurs at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom on the dibenzofuran ring.

Industrial Production Methods: Industrial production of this compound often involves similar chlorination processes, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorodibenzofuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form chlorinated dibenzofuran derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chlorinated dibenzofuran derivatives, while reduction can produce less chlorinated compounds.

Scientific Research Applications

2-Chlorodibenzofuran has several scientific research applications, including:

    Environmental Studies: It is used as a model compound to study the environmental fate and transport of chlorinated dibenzofurans.

    Toxicological Research: Researchers investigate its toxicological effects to understand the health risks associated with exposure to chlorinated dibenzofurans.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

    Material Science: It is explored for its potential use in the development of advanced materials with specific properties.

Comparison with Similar Compounds

2-Chlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans (PCDFs), which include compounds with varying numbers and positions of chlorine atoms. Some similar compounds include:

  • 1-Chlorodibenzofuran
  • 3-Chlorodibenzofuran
  • 2,3,7,8-Tetrachlorodibenzofuran

Uniqueness: The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and toxicological properties. Compared to other PCDFs, it may exhibit different behavior in terms of degradation, bioaccumulation, and interaction with biological systems .

Properties

IUPAC Name

2-chlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKTYWJFCODJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70891563
Record name 2-Chlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51230-49-0
Record name 2-Chlorodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51230-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051230490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorodibenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGI055773B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorodibenzofuran
Reactant of Route 2
2-Chlorodibenzofuran
Reactant of Route 3
2-Chlorodibenzofuran
Reactant of Route 4
2-Chlorodibenzofuran
Reactant of Route 5
2-Chlorodibenzofuran
Reactant of Route 6
2-Chlorodibenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.